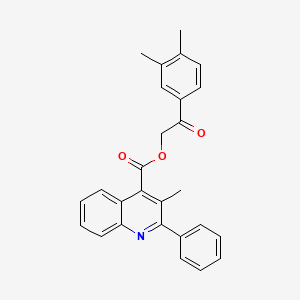![molecular formula C21H20O11 B12040454 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one est un composé organique complexe connu pour ses activités biologiques importantes. Ce composé est un type de flavonoïde, qui sont des composés naturels que l'on trouve dans diverses plantes. Les flavonoïdes sont connus pour leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one implique plusieurs étapes. Une méthode courante est la condensation de composés phénoliques appropriés dans des conditions contrôlées. La réaction implique généralement l'utilisation de catalyseurs et de conditions spécifiques de température et de pression pour assurer la formation correcte du composé.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent l'extraction à partir de sources naturelles, telles que les plantes riches en flavonoïdes. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du composé.
Analyse Des Réactions Chimiques
Types de réactions
5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression pour assurer le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut entraîner la formation de dérivés dihydro.
Applications de la recherche scientifique
5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie et de la synthèse des flavonoïdes.
Biologie : Il est étudié pour ses propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques dans divers processus biologiques.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et les troubles neurodégénératifs.
Industrie : Il est utilisé dans le développement de produits de santé naturels et de compléments alimentaires en raison de ses propriétés bénéfiques.
Mécanisme d'action
Le mécanisme d'action de 5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets en :
Activité antioxydante : Élimination des radicaux libres et réduction du stress oxydatif.
Activité anti-inflammatoire : Inhibition de la production de cytokines et d'enzymes pro-inflammatoires.
Activité anticancéreuse : Induction de l'apoptose et inhibition de la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural health products and dietary supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Quercétine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires similaires.
Kaempférol : Un flavonoïde connu pour ses effets anticancéreux et cardioprotecteurs.
Lutéoline : Un flavonoïde aux fortes propriétés anti-inflammatoires et neuroprotectrices.
Unicité
5,7-dihydroxy-2-(4-hydroxyphényl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxychromène-4-one est unique en raison de sa structure spécifique, qui lui permet d'interagir avec plusieurs cibles moléculaires et voies. Sa combinaison de propriétés antioxydantes, anti-inflammatoires et anticancéreuses en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21-/m1/s1 |
Clé InChI |
JPUKWEQWGBDDQB-PRPRGGMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)
![2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole](/img/structure/B12040405.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)
![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)




